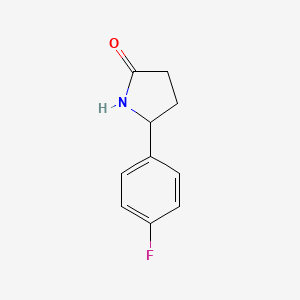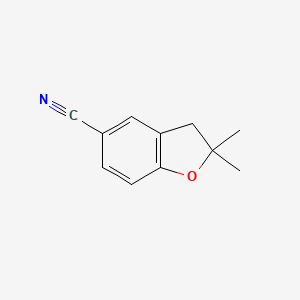
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile
Vue d'ensemble
Description
“2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” is a chemical compound with the molecular formula C11H11NO . It is a derivative of 2,2-dimethyl-2,3-dihydrobenzofuran .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to one of the carbon atoms, and a carbonitrile group attached to the 5-position of the benzofuran ring .
Applications De Recherche Scientifique
Molecular Structure Analysis and Synthesis
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile and its derivatives have been the subject of research due to their unique molecular structures. Studies involving X-ray crystallographic data analysis have been conducted on similar dihydrofuran carbonitrile derivatives. For example, two such derivatives were synthesized and analyzed to understand their structural compliance and exchange rules, providing insights into their molecular properties and reactivity parameters (Rajni Swamy et al., 2020).
Biological Activity
Investigations into the biological activities of compounds related to this compound have been prominent. For instance, derivatives of this compound have been evaluated for their antioxidant and antimicrobial activities. A study synthesized a series of derivatives and assessed their effectiveness against various microbial strains, revealing significant activity against specific pathogens (Bassyouni et al., 2012).
Photocycloaddition Studies
Photocycloaddition reactions involving compounds like this compound have been explored. Research on the irradiation of similar compounds in the presence of other reactants demonstrates the potential for forming complex structures, highlighting the compound’s reactivity under specific conditions (Andresen & Margaretha, 1995).
Serotonin Receptor Agonist Development
The compound has been utilized in the design and synthesis of selective serotonin receptor agonists. A study focused on creating a conformationally restricted analog using the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold, yielding a compound with modest potency as a serotonin 2C agonist (Cheng et al., 2015).
Rearrangement Reactions and Novel Synthesis Routes
The potential for novel rearrangement reactions involving this compound derivatives has been explored. Studies have shown that these compounds can undergo unexpected rearrangement processes, leading to the synthesis of new chemical structures and providing alternative routes for the formation of complex molecules (Al-Matar et al., 2012).
Mécanisme D'action
Mode of Action
It is known that the compound has radical scavenging activity . This suggests that it may interact with its targets by neutralizing harmful free radicals, thereby preventing oxidative stress.
Biochemical Pathways
Given its radical scavenging activity , it can be inferred that it may influence pathways related to oxidative stress and cellular damage.
Result of Action
Its radical scavenging activity suggests that it may help to prevent cellular damage caused by free radicals .
Propriétés
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNQNFQWBVATMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



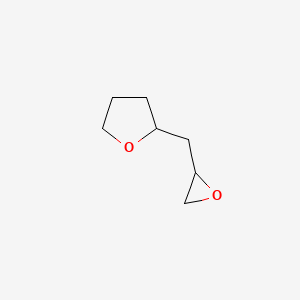
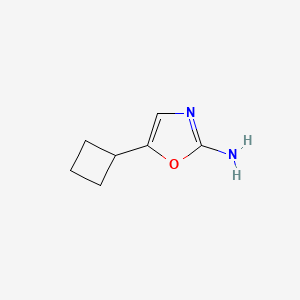
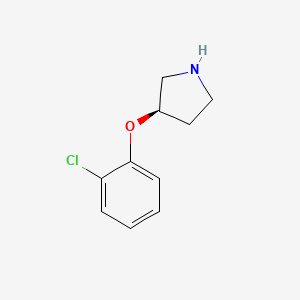
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)
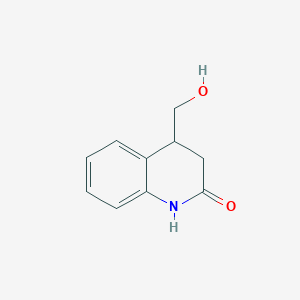
![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)
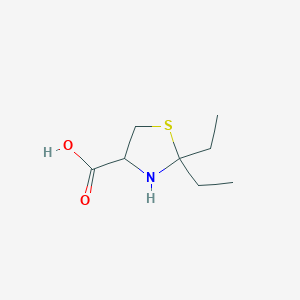
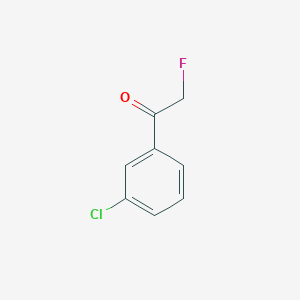
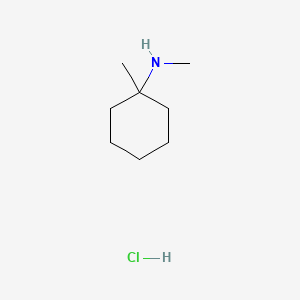
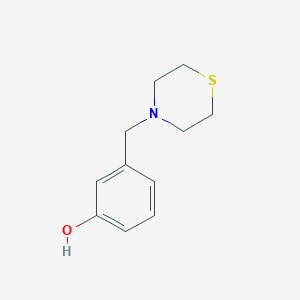

![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)
